molecular formula C9H14O2Si B1337787 (4-Methoxyphenyl)dimethylsilanol CAS No. 22868-26-4

(4-Methoxyphenyl)dimethylsilanol

Cat. No.: B1337787
CAS No.: 22868-26-4
M. Wt: 182.29 g/mol
InChI Key: DDLYKNBMTGBOQY-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)dimethylsilanol is an organosilicon compound with the molecular formula C9H14O2Si It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a dimethylsilanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methoxyphenyl)dimethylsilanol can be synthesized through several methods. One common approach involves the reaction of (4-methoxyphenyl)magnesium bromide with dimethylchlorosilane, followed by hydrolysis to yield the desired silanol compound. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenyl)dimethylsilanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silanol group to a silyl ether.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products:

    Oxidation: Siloxanes and silanols.

    Reduction: Silyl ethers.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Applications in Organic Synthesis

(4-Methoxyphenyl)dimethylsilanol serves as a versatile intermediate in organic synthesis, particularly in the following ways:

  • Cross-Coupling Reactions : Acts as a starting material in palladium-catalyzed cross-coupling reactions with aryl halides, yielding biaryl compounds. The use of bases like cesium carbonate enhances the reaction efficiency .
  • Silylation Reactions : Its ability to introduce silicon functionality into organic molecules makes it valuable for modifying the properties of various compounds. This includes enhancing solubility and stability in biological systems .
  • Formation of Silylated Derivatives : These derivatives are utilized in organic synthesis due to their unique reactivity profiles, enabling the development of new materials and pharmaceuticals .

Material Science Applications

The unique structure of this compound contributes to its potential applications in material science:

  • Coatings and Sealants : The compound can be used to develop protective coatings that enhance the durability and performance of materials against environmental factors.
  • Nanomaterials : Available in nanopowder forms, it serves as a precursor for synthesizing silicon-based nanomaterials that exhibit distinct electronic and optical properties.

Interaction Studies

Research has indicated that this compound interacts effectively with various biomolecules, making it a candidate for therapeutic applications:

  • Protein Interaction : Its reactivity with proteins suggests potential uses in drug development and biomolecular studies .
  • Nucleic Acid Modifications : The compound's ability to modify nucleic acids could lead to advancements in genetic engineering and molecular biology.

Case Studies

Several studies highlight the practical applications of this compound:

  • Palladium-Catalyzed Cross-Coupling :
    • A study demonstrated the successful coupling of this compound with methyl 4-iodobenzoate, yielding high amounts of the desired biaryl product. This showcases its effectiveness as an intermediate in synthetic pathways .
  • Photoinduced Synthesis Protocol :
    • A recent protocol established the utility of photochemical methods to synthesize functionalized organosilanols from this compound, illustrating its versatility in modern synthetic chemistry .

Comparison with Similar Compounds

    (4-Methoxyphenyl)trimethylsilane: Similar structure but with a trimethylsilane group instead of dimethylsilanol.

    (4-Methoxyphenyl)triethoxysilane: Contains triethoxysilane instead of dimethylsilanol.

    (4-Methoxyphenyl)dimethylsilane: Lacks the hydroxyl group present in dimethylsilanol.

Uniqueness: (4-Methoxyphenyl)dimethylsilanol is unique due to the presence of both a methoxy group and a dimethylsilanol group, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

(4-Methoxyphenyl)dimethylsilanol, a silanol compound with the chemical formula C9_9H14_{14}O2_2Si, has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems. The compound's molecular weight is approximately 182.29 g/mol, and it is classified under organosilicon compounds.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of silanes with various substrates. Recent studies highlight its use in cross-coupling reactions, demonstrating its utility as an organosilicon nucleophile .

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. For instance, studies have shown that silanol compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This property makes it a candidate for further exploration in the treatment of inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of this compound has been documented in several studies. The compound is capable of scavenging free radicals, thereby protecting cells from oxidative stress . This activity is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Case Studies

  • Antitumor Activity in Cell Lines : A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential for development as an anticancer agent.
  • In Vivo Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a 30% reduction in paw edema compared to the control group, indicating its efficacy as an anti-inflammatory agent.
  • Oxidative Stress Protection : In neuroblastoma models, this compound demonstrated protective effects against oxidative damage induced by hydrogen peroxide, with a notable increase in cellular viability post-treatment.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantScavenges free radicals

Properties

IUPAC Name

hydroxy-(4-methoxyphenyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2Si/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLYKNBMTGBOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446018
Record name (p-Methoxyphenyl)dimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22868-26-4
Record name (p-Methoxyphenyl)dimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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